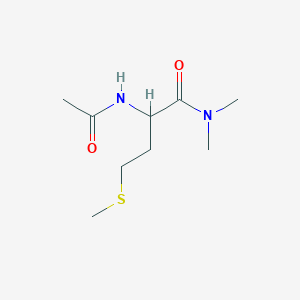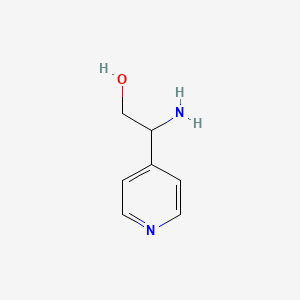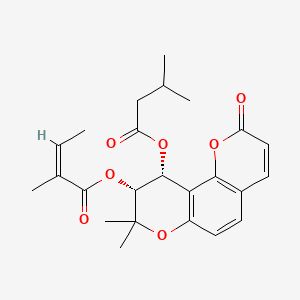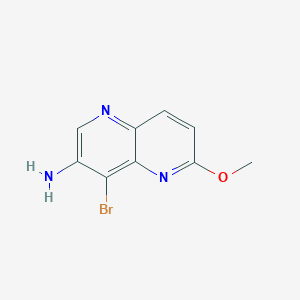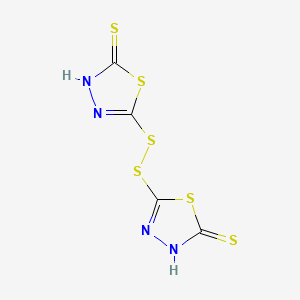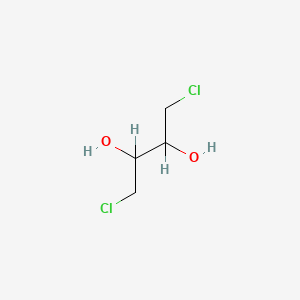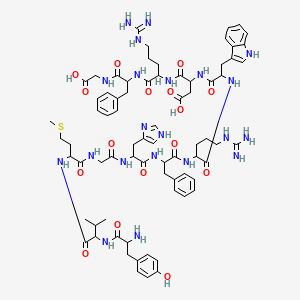
1,6-Bis(p-carboxyphenoxy)hexane
概要
説明
1,6-Bis(p-carboxyphenoxy)hexane, also known as this compound, is a useful research compound. Its molecular formula is C20H22O6 and its molecular weight is 358.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Technology, Industry, and Agriculture - Manufactured Materials - Biomedical and Dental Materials - Polymers - Polyesters - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Polymer Characterization
1,6-Bis(p-carboxyphenoxy)hexane (CPH) is a key component in the synthesis of bioerodible polymers. Its use in copolymers, specifically with sebacic acid (SA), has been extensively characterized using various techniques like NMR, SEM, and Fourier-transform infrared spectroscopy. These studies provide insights into the composition, molecular weight distributions, and structural changes during degradation of these polymers (Ron et al., 1991); (Mathiowitz et al., 1993).
Nanoscale Morphology
The microphase separation in CPH-based polyanhydride copolymers has been investigated, revealing the formation of a unique nanostructure. These findings are crucial for the development of advanced drug delivery systems (Kipper et al., 2005).
Protein Stabilization and Release
Research has shown that CPH-based polyanhydrides can be effectively used for the stabilization and sustained release of proteins. This application is significant in the design of novel biodegradable carriers for therapeutic peptides and proteins, maintaining their structure and biological activity (Torres et al., 2007).
Drug Delivery Systems
CPH has been utilized in the fabrication of amphiphilic polyanhydride microparticles for controlled protein/drug delivery. These systems are designed to stabilize encapsulated proteins and release them in a controlled manner, maintaining their biological activity and promoting cell migration (Petersen et al., 2011).
High-throughput Protein Stability Analysis
Innovative high-throughput methodologies using CPH-based polyanhydrides have been developed to assess the effects of polymer chemistry on the stability of encapsulated proteins. This approach is crucial for optimizing vaccine and therapeutic protein delivery (Petersen et al., 2010).
Rational Design of Polyanhydrides
Studies have focused on creating CPH-based polyanhydrides with tailored erosion mechanisms. By manipulating the copolymer compositions, researchers can design systems that range from bulk-eroding to surface-eroding, which is beneficial for specific drug delivery applications (Torres et al., 2006).
作用機序
Target of Action
1,6-Bis(p-carboxyphenoxy)hexane, also known as CPH, is primarily used as a building block for polyanhydrides , a class of bioerodible polymers with drug delivery applications . It doesn’t have a specific biological target but serves as a carrier for various drugs, enhancing their delivery to the desired sites within the body .
Mode of Action
The mode of action of CPH is primarily through its degradation. As a component of polyanhydride nanoparticles, it degrades gradually in the body, allowing for the controlled release of the encapsulated drug . This slow degradation ensures that the drug is delivered over an extended period, improving its therapeutic efficacy .
Biochemical Pathways
The specific biochemical pathways affected by CPH depend on the drug it is designed to deliver. For instance, when used to deliver insulin, CPH-based microspheres can help maintain basal insulin levels for up to 42 days . The exact biochemical pathways and downstream effects would therefore be determined by the action of the delivered drug.
Pharmacokinetics
The pharmacokinetics of CPH are characterized by its bioerodibility . It degrades over time, releasing the encapsulated drug at a controlled rate . This property allows for sustained drug levels in the body, potentially improving the drug’s bioavailability . .
Result of Action
The result of CPH’s action is the enhanced delivery and efficacy of the encapsulated drug . By providing a controlled release mechanism, CPH-based delivery systems can maintain therapeutic drug levels over an extended period . This can lead to improved treatment outcomes, particularly for conditions that require sustained drug delivery.
Action Environment
The action of CPH can be influenced by various environmental factors. For instance, the rate of CPH degradation, and therefore drug release, may be affected by factors such as pH and temperature . Additionally, the presence of enzymes that can degrade the polymer may also influence its action . .
Safety and Hazards
CPH is classified as an Aquatic Acute 1, Aquatic Chronic 1, and Skin Sensitizer 1 substance . It may cause an allergic skin reaction and is very toxic to aquatic life with long-lasting effects . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling CPH .
生化学分析
Biochemical Properties
It is known to be a building block for polyanhydrides
Cellular Effects
It has been used in the formation of polyanhydride nanoparticles, which have been evaluated for their internalization and intracellular fate within monocytes .
Molecular Mechanism
As a building block for polyanhydrides, it may exert its effects at the molecular level through the formation of these polymers
Temporal Effects in Laboratory Settings
It is known that polyanhydrides, for which this compound is a building block, are bioerodible . This suggests that the effects of 1,6-Bis(p-carboxyphenoxy)hexane may change over time as it degrades.
Metabolic Pathways
As a building block for polyanhydrides, it may be involved in the metabolic pathways of these polymers .
Transport and Distribution
Polyanhydride nanoparticles, which can be formed using this compound, have been studied for their internalization and intracellular fate within monocytes .
Subcellular Localization
As a building block for polyanhydrides, it may be involved in the localization of these polymers within the cell .
特性
IUPAC Name |
4-[6-(4-carboxyphenoxy)hexoxy]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O6/c21-19(22)15-5-9-17(10-6-15)25-13-3-1-2-4-14-26-18-11-7-16(8-12-18)20(23)24/h5-12H,1-4,13-14H2,(H,21,22)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQJXYULOQZUKBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)OCCCCCCOC2=CC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
106680-96-0 | |
| Details | Compound: Benzoic acid, 4,4′-[1,6-hexanediylbis(oxy)]bis-, homopolymer | |
| Record name | Benzoic acid, 4,4′-[1,6-hexanediylbis(oxy)]bis-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=106680-96-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID20147724 | |
| Record name | Poly(1,3-bis(4-carboxyhydroxy)hexane anhydride) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20147724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106680-96-0, 74774-53-1 | |
| Record name | Poly(1,3-bis(4-carboxyhydroxy)hexane anhydride) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20147724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,6-Bis(4-carboxyphenoxy)hexane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Chloro-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B3029600.png)
![6-(Trifluoromethyl)-2H-spiro[benzofuran-3,4'-piperidine]](/img/structure/B3029604.png)


